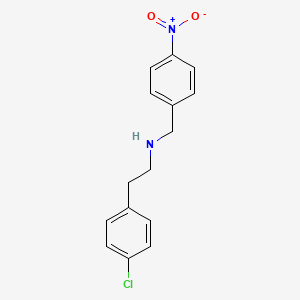

2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine

Description

Overview of Ethanamine Scaffolds in Academic Chemical and Biological Research

The ethanamine scaffold, particularly the 2-phenethylamine framework, is a foundational structure in medicinal chemistry and pharmacology. This motif is present in a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, which underscores its inherent biocompatibility and importance in neural function. mdpi.com In drug discovery, ethanamine derivatives are explored for a wide range of therapeutic applications.

For instance, modifications of the ethanamine backbone have led to the development of potent anti-inflammatory agents. nih.govnih.gov Furthermore, the structural versatility of this scaffold has been leveraged in the creation of H1-receptor antagonists used in allergy treatments. nih.gov The ethanamine core allows for strategic substitution on the phenyl ring and the amine, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. nih.gov This adaptability makes the ethanamine scaffold a privileged structure in the ongoing search for novel therapeutic agents.

Significance of Chlorophenyl and Nitrobenzyl Moieties in Organic and Medicinal Chemistry Research

Chlorophenyl Moiety: The inclusion of a chlorine atom on a phenyl ring is a common strategy in drug design to enhance a molecule's biological activity. mdpi.com Specifically, the 4-chlorophenyl (or p-chlorophenyl) group can increase the lipophilicity of a compound, which may improve its ability to cross biological membranes. Strategically placing chlorine atoms on biologically active molecules has been observed to enhance their inherent biological properties. mdpi.com This substituent is found in numerous approved drugs, highlighting its importance in pharmaceuticals. nih.gov For example, molecules containing the 4-chlorophenyl group are used as intermediates in the synthesis of antihistamines and antidepressants. The presence of this group can influence the compound's binding affinity to biological targets and its metabolic stability.

Nitrobenzyl Moiety: The nitrobenzyl group, particularly the ortho-nitrobenzyl configuration, is widely recognized as a photolabile protecting group in organic synthesis. nih.govscholasticahq.com This functionality allows chemists to "cage" a reactive part of a molecule and then release it with spatial and temporal precision using light, a technique valuable in chemical biology and materials science. researchgate.net Beyond its use as a protecting group, the nitroaromatic structure is a key component in various therapeutic agents. The strong electron-withdrawing nature of the nitro group is crucial for the biological activity of many antimicrobial and anticancer compounds. mdpi.com For instance, nitro-containing molecules are foundational to some of the primary treatments for infections, where their reduction within cells leads to toxic intermediates that can cause cell death in microorganisms. wikipedia.org

Current Research Landscape Pertaining to N-Substituted Ethanamine Derivatives

The field of N-substituted ethanamine derivatives remains an active area of research, driven by the quest for novel compounds with tailored biological activities. Current investigations span a wide range of applications, from the development of new therapeutic agents to the synthesis of valuable organic intermediates.

Recent studies have focused on designing and synthesizing N,N-substituted amine derivatives as inhibitors of specific biological targets like the cholesteryl ester transfer protein (CETP), which is relevant to cardiovascular disease. mdpi.com The synthesis of N-substituted ethanolamines and ethylenediamines continues to be refined, aiming for more efficient, economical, and environmentally friendly methods to produce these important chemical building blocks. acs.org Research into these derivatives often involves exploring their interactions with various biological receptors. For example, certain N-substituted ethylenediamines have been synthesized and evaluated for their activity on adrenergic receptors. The antimicrobial properties of N-substituted derivatives are also a significant focus, with studies demonstrating activity against various bacterial strains. nih.gov

Research Objectives and Scope for 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine

Currently, there is a notable scarcity of dedicated research literature on the specific compound this compound. While its constituent parts are well-studied, the compound itself has not been the subject of extensive investigation. Therefore, the primary objective of this article is to construct a foundational profile of this molecule by synthesizing available data and extrapolating potential properties and research directions from related structures.

The scope of this analysis is to present the known physicochemical properties and to frame a hypothesis for its potential utility based on the established significance of its ethanamine, 4-chlorophenyl, and 4-nitrobenzyl components. For instance, the synthesis of a structurally related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been reported to yield a substance with moderate antibacterial and antifungal activity, suggesting a possible area of investigation for the title compound. researchgate.net

The predicted physicochemical properties of this compound are summarized in the table below. These values provide a starting point for designing synthetic routes and for computational studies to model its behavior and potential biological interactions.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C15H15ClN2O2 |

| Molar Mass | 290.74 g/mol |

| Density | 1.252 ± 0.06 g/cm³ |

| Boiling Point | 439.9 ± 30.0 °C |

| pKa | 8.37 ± 0.19 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20/h1-8,17H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSAPVXGGRBLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366336 | |

| Record name | 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416887-93-9 | |

| Record name | 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl N 4 Nitrobenzyl Ethanamine

General Approaches to Substituted Ethanamine Synthesis

The synthesis of substituted ethanamines, such as 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine, can be achieved through several strategic pathways. These methods provide the foundational chemical transformations necessary for constructing the target molecule's carbon-nitrogen bonds.

Reductive Amination Strategies

Reductive amination is a widely utilized and highly effective method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process typically involves the reaction of an aldehyde or a ketone with ammonia or a primary or secondary amine. The initial reaction forms a hemiaminal, which then reversibly loses a water molecule to form an imine. wikipedia.org This imine intermediate is subsequently reduced to the target amine. masterorganicchemistry.comlibretexts.org

This two-step process can often be performed in a single pot ("direct" reductive amination) by combining the carbonyl compound, the amine, and a reducing agent that is selective for the imine over the starting carbonyl. wikipedia.orgmasterorganicchemistry.com A key advantage of this method is its ability to avoid the overalkylation issues that can plague other methods. masterorganicchemistry.com

Several reducing agents are commonly employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the aldehyde or ketone starting material but are reactive enough to reduce the intermediate imine. masterorganicchemistry.comlibretexts.org Other reagents, including sodium borohydride (NaBH₄) or catalytic hydrogenation, are also used. libretexts.orglibretexts.org

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Commonly used, can also reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with catalyst (e.g., Pd, Pt, Ni) | Effective but may be incompatible with other reducible functional groups in the molecule. wikipedia.orgpressbooks.pub |

Alkylation Reactions Involving Halides and Amines

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds via a nucleophilic aliphatic substitution (SN2) reaction. pressbooks.pubucalgary.ca In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca

While straightforward, this method has a significant drawback: the product amine is itself a nucleophile and can react further with the alkyl halide. libretexts.orgwikipedia.org This often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making it difficult to obtain a pure, mono-alkylated product. pressbooks.pub Consequently, direct alkylation is often not the preferred method for preparing primary or secondary amines in a laboratory setting. libretexts.org However, it can be an effective route for synthesizing tertiary amines or quaternary ammonium salts, where overalkylation is no longer a possibility. wikipedia.org To favor the primary amine product, a large excess of ammonia can be used.

Amidation and Subsequent Reduction Pathways

A more controlled, two-step approach to synthesizing amines involves the formation of an amide followed by its reduction. This pathway circumvents the issue of overalkylation seen in direct alkylation methods. youtube.com

The first step is the formation of an amide. This is typically achieved by reacting a carboxylic acid derivative, most commonly an acid chloride, with an amine. libretexts.orgyoutube.com The resulting amide is generally stable and can be easily purified. youtube.com

In the second step, the amide is reduced to the corresponding amine. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing the amide's carbonyl group to a methylene (CH₂) group. libretexts.orglibretexts.org This method is versatile and can be used to produce primary, secondary, or tertiary amines with high yields. youtube.com One limitation is that this method cannot be used to introduce branched alkyl groups adjacent to the nitrogen atom. youtube.com More recent methods have employed other reducing systems, including silanes in combination with catalysts. organic-chemistry.org

Ring-Opening Reactions of Epoxides with Amines

The reaction between an epoxide and an amine is a direct and efficient route for the synthesis of β-amino alcohols. mdpi.comscielo.org.mx In this nucleophilic ring-opening reaction, the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. jsynthchem.com

The regioselectivity of the attack—which of the two epoxide carbons is attacked—is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic/neutral). scielo.org.mxjsynthchem.com Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon atom. jsynthchem.com In the case of styrene oxide reacting with aromatic amines, the attack occurs at the benzylic carbon due to the stabilization of positive charge. scielo.org.mx Various catalysts, including Lewis acids and metal-organic frameworks, have been developed to improve yields and regioselectivity. mdpi.com Solvent-free conditions have also proven effective for these transformations. scielo.org.mx This method is particularly valuable for synthesizing molecules with specific functional group arrangements. researchgate.net

Specific Synthetic Routes to this compound

Based on the general methodologies, a plausible and efficient synthesis of this compound on a research scale would likely employ a reductive amination strategy. This approach offers high selectivity and avoids the potential for overalkylation.

The proposed route would involve the reaction of 4-chlorophenylacetaldehyde with 4-nitrobenzylamine in the presence of a suitable reducing agent.

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing the synthesis of this compound would require systematically varying several key reaction parameters to maximize the yield and purity of the final product.

| Parameter | Variables to Test | Rationale for Optimization |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | The choice of reducing agent is critical. NaBH(OAc)₃ is often preferred for its mildness and selectivity, which can prevent the reduction of the starting aldehyde and minimize side reactions. Comparing its performance to other agents would be a primary optimization step. masterorganicchemistry.comthieme-connect.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE), Acetonitrile (B52724) | The solvent can significantly influence reaction rates and solubility of reactants and intermediates. Aprotic solvents are typically used. Screening various solvents would identify the medium that provides the best balance of solubility and reactivity. |

| Temperature | 0 °C to room temperature (approx. 25 °C) | Reductive aminations are often run at room temperature or below. thieme-connect.com Lowering the temperature can sometimes improve selectivity and reduce the formation of byproducts, while slightly elevated temperatures may be needed to drive the reaction to completion in a reasonable timeframe. |

| pH | Weakly acidic (e.g., addition of acetic acid) to neutral | The formation of the imine intermediate is often catalyzed by mild acid. wikipedia.org However, the reducing agent's stability and reactivity can be pH-dependent. Therefore, careful control of pH, often by adding a small amount of acetic acid, is crucial for optimizing the reaction rate. |

| Stoichiometry | Varying molar equivalents of amine and reducing agent | Using a slight excess of either the amine or the reducing agent can help ensure complete consumption of the limiting reagent (the aldehyde). The optimal molar ratio would be determined empirically to maximize conversion without leading to difficult purifications. |

A typical optimization process would begin with a baseline experiment, for example, using equimolar amounts of 4-chlorophenylacetaldehyde and 4-nitrobenzylamine with 1.5 equivalents of sodium triacetoxyborohydride in dichloromethane at room temperature. The reaction progress would be monitored by techniques such as Thin-Layer Chromatography (TLC). Subsequent experiments would then systematically alter one parameter at a time—such as the solvent or the presence of an acid catalyst—to identify the conditions that provide the highest yield of the desired this compound.

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound and related amine derivatives are critical steps to ensure the compound's suitability for research applications. The choice of technique often depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale research, column chromatography is a frequently employed method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. The polarity of the solvent system can be adjusted to achieve optimal separation of the target amine from starting materials and byproducts.

Recrystallization is another common purification method, particularly effective when the desired compound is a solid at room temperature. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

For mixtures of primary, secondary, and tertiary amines that may be produced during synthesis, a buffer-assisted separation method can be employed. This technique leverages the different basicities of the amines to selectively extract them into aqueous buffer solutions of varying pH, offering an alternative to chromatography and distillation, especially for temperature-sensitive compounds researchgate.net.

In industrial processes or for large-scale purification, distillation can be a viable option, provided the compound is thermally stable researchgate.net. This method separates compounds based on differences in their boiling points. Additionally, a combination of adsorption, distillation, and bubbling processes has been used for the purification of related chemical intermediates researchgate.net.

The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Interactive Data Table: Common Purification Techniques for Ethanamine Derivatives

| Technique | Principle of Separation | Scale of Application | Key Considerations |

| Column Chromatography | Differential adsorption and solubility | Laboratory | Choice of stationary and mobile phase is crucial. |

| Recrystallization | Difference in solubility at varying temperatures | Laboratory to Pilot Plant | Requires a suitable solvent in which the compound has high solubility at high temperature and low solubility at low temperature. |

| Distillation | Difference in boiling points | Pilot Plant to Industrial | Compound must be thermally stable. |

| Buffer-Assisted Separation | Differential basicity of amines | Laboratory to Industrial | Useful for separating mixtures of primary, secondary, and tertiary amines researchgate.net. |

Novel Synthetic Methodologies for Ethanamine Derivatives

The synthesis of ethanamine derivatives, including this compound, has been an area of active research, with a focus on developing more efficient, sustainable, and innovative methods.

Green chemistry principles are increasingly being integrated into the synthesis of amines to minimize environmental impact. rsc.org This involves the use of renewable resources, atom-economic reactions, and environmentally benign solvents and catalysts. rsc.orgrsc.org

One of the key green strategies is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net This atom-economic process produces water as the only byproduct and utilizes readily available alcohols, which can potentially be derived from renewable sources. rsc.org

The use of deep eutectic solvents (DESs) as alternative reaction media is another green approach. mdpi.com DESs are biodegradable, have low toxicity, and can enhance reaction rates and selectivity. mdpi.com For instance, the Ullmann amine synthesis, a method for N-arylation, has been successfully carried out in DESs, offering a more sustainable alternative to traditional organic solvents. mdpi.com

Enzymatic methods, such as those using lipases like Candida antarctica lipase B (CALB) , are also being explored for amide bond formation, a related transformation in the synthesis of more complex amine derivatives. nih.gov These biocatalytic approaches offer high selectivity and operate under mild conditions, often in green solvents. nih.gov

Catalysis plays a pivotal role in the development of novel synthetic methodologies for ethanamine derivatives. Transition metal catalysts, including those based on ruthenium, iridium, and nickel, have been effectively used in catalytic reductive amination reactions, enabling high levels of selectivity. jocpr.com

Reductive amination is a powerful method for forming secondary and tertiary amines from carbonyl compounds and amines. jocpr.com Innovations in this area focus on catalyst control to achieve high regio- and stereoselectivity. jocpr.com Efforts are also directed towards developing greener reductive amination processes using alternative reducing agents like hydrogen gas or formic acid and employing solvent-free or aqueous reaction conditions. jocpr.com

Recent advancements in catalyst design have led to the development of novel catalytic materials. For example, an efficient nickel-copper hybrid catalytic material has been designed for the synthesis of N-alkyl amines via alcohol amination without the need for noble metals. cas.cn This catalyst is stable in air and moisture and can be easily recovered and reused. cas.cn

Furthermore, nano-carbon catalysts have shown excellent performance in borrowing-hydrogen reactions, including alcohol amination. cas.cn The use of heterogeneous catalysts, such as supported nano-palladium, silver, and gold, has also yielded good results in N-alkylation reactions. cas.cn

Derivatization and Analog Synthesis Strategies

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies and the exploration of new chemical entities with potential biological activities.

The introduction of different substituents on the phenyl and benzyl (B1604629) rings of the parent molecule can significantly influence its physicochemical properties and biological activity. A common strategy for synthesizing such analogs is through reductive amination , where substituted benzaldehydes are reacted with substituted phenethylamines. nih.gov

For example, a library of N-benzyl phenethylamines has been synthesized by reacting various phenethylamine (B48288) hydrochlorides with a range of benzaldehydes in the presence of a reducing agent like sodium borohydride. nih.gov This approach allows for the systematic variation of substituents on both aromatic rings.

Another approach involves the N-alkylation of primary amines with alkyl halides . researchgate.net While this is a traditional method, it can lead to the formation of secondary, tertiary, and even quaternary amines, necessitating careful control of reaction conditions and purification of the desired product. acs.org

The synthesis of related structures, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, has been achieved using pathways like the Leuckart reaction, demonstrating the versatility of synthetic routes to access diverse analogs. researchgate.net

Interactive Data Table: Strategies for Introducing Substituents

| Strategy | Reactants | Key Features |

| Reductive Amination | Substituted phenethylamines and substituted benzaldehydes | Versatile method for creating a library of analogs with diverse substituents on both rings. nih.gov |

| N-Alkylation with Alkyl Halides | Primary amines and substituted benzyl halides | A direct method, but may lead to over-alkylation. researchgate.net |

| Ullmann Condensation | Aryl halides and amines | A classic method for forming C-N bonds, often requiring a catalyst. |

The synthesis of stereoisomers and enantiomerically pure forms of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities.

Asymmetric synthesis is a primary strategy for obtaining enantiomerically enriched amines. This can be achieved through various catalytic methods, including the asymmetric hydrogenation of imines. acs.org Transition metal catalysts, particularly those with chiral ligands, are widely used to achieve high enantioselectivity in these reactions. acs.org

The enantioselective synthesis of 2-substituted 2-phenylethylamines has been accomplished through lithiation-substitution sequences under the influence of a chiral ligand like (-)-sparteine. acs.org This method allows for the asymmetric introduction of substituents at the benzylic position. acs.org

Resolution of racemic mixtures is another common approach to obtain pure enantiomers. This can be done through the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine. mdma.chtcichemicals.com Chiral auxiliaries can also be employed in the synthesis, which are later removed to yield the desired enantiomer. tcichemicals.com

For the analysis and separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that utilizes a chiral stationary phase to separate the enantiomers based on their differential interactions with the chiral selector. acs.org

Advanced Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Techniques for Novel Derivatives

Spectroscopy is a cornerstone for the structural elucidation of novel organic compounds. By probing the interaction of molecules with electromagnetic radiation, researchers can map out the chemical environment of each atom and functional group.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the aromatic protons of the 4-chlorophenyl and 4-nitrobenzyl groups would typically appear as distinct doublets in the downfield region (approximately 7.0-8.2 ppm), reflecting their unique electronic environments. The protons of the ethylamine (B1201723) bridge would present as multiplets in the aliphatic region (around 2.8-4.0 ppm). For instance, in the related compound 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, aromatic protons of the 4-chlorophenyl ring are observed at 7.35 ppm, while the 4-nitrophenyl protons appear further downfield at 7.61 and 8.18 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating between 115 and 150 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents. For example, in 2-(4-chlorophenyl)aniline, carbon signals are observed in the range of 115.7 to 143.2 ppm. researchgate.net The aliphatic carbons of the ethylamine linker would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (benzyl) | ~3.8 - 4.0 | ~50 - 55 |

| CH₂ (ethyl) | ~2.8 - 3.0 | ~45 - 50 |

| CH₂ (ethyl) | ~2.9 - 3.1 | ~35 - 40 |

| Aromatic CH (chlorophenyl) | ~7.2 - 7.4 | ~128 - 133 |

| Aromatic CH (nitrophenyl) | ~7.5 - 8.2 | ~123 - 147 |

| NH | Variable | - |

Note: Predicted values are based on analogous compounds and general chemical shift ranges.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation is expected to proceed via several key pathways. A primary cleavage is the benzylic fission, leading to the formation of the stable 4-nitrobenzyl cation (m/z 136) or the 4-chlorophenylethylamine radical cation. Another significant fragmentation pathway involves the cleavage of the C-C bond in the ethylamine chain. The fragmentation of ethylamine itself shows a base peak at m/z 30, corresponding to the [CH₄N]⁺ ion. docbrown.infonist.gov Similar iminium ion formation is expected for the target compound.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment Structure | Pathway |

|---|---|---|

| 291/293 | [C₁₅H₁₅ClN₂O₂]⁺ | Molecular Ion [M]⁺ |

| 154/156 | [C₈H₉ClN]⁺ | Cleavage of the N-benzyl bond |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. A medium-intensity peak for the N-H stretch of the secondary amine is expected around 3300-3500 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Cl stretching vibration usually gives a signal in the fingerprint region, between 800 and 600 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The presence of two aromatic rings, the chlorophenyl and the nitrobenzyl groups, constitutes the principal chromophores. These systems give rise to π → π* transitions, which are expected to produce strong absorption bands in the UV region, typically between 200 and 300 nm. dergipark.org.tr The nitro group can also contribute to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Crystallographic Analysis of the Compound and its Co-crystals/Salts

Crystallographic analysis provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, as well as the nature of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular conformation. For related structures, such as N-(4-Chlorophenyl)-4-nitrobenzamide, detailed crystallographic data including the crystal system (monoclinic), space group (P2₁/c), and unit cell dimensions have been determined. nih.gov A similar approach would provide the absolute structure of this compound or its crystalline salts and co-crystals. mdpi.comicdd.com The analysis of a derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, showed it crystallizes in the triclinic P-1 space group. mdpi.com

Table 3: Example Crystallographic Data for an Analogous Compound (N-(4-Chlorophenyl)-4-nitrobenzamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6019 (7) |

| b (Å) | 13.0688 (10) |

| c (Å) | 9.6412 (7) |

| β (°) | 103.853 (1) |

| Volume (ų) | 1174.64 (15) |

Data from Saeed, et al. (2011) nih.gov

The solid-state structure is stabilized by a network of intermolecular interactions. In the crystal lattice of this compound, several key interactions are anticipated. Hydrogen bonding between the amine proton (N-H) and the oxygen atoms of the nitro group of an adjacent molecule is a likely primary interaction, often leading to the formation of chains or dimeric motifs. nih.gov For instance, in N-(4-Chlorophenyl)-4-nitrobenzamide, molecules are linked into zigzag chains by N—H···O hydrogen bonds. nih.gov

Conformational Analysis and Dynamics Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For a flexible molecule like "this compound," with multiple rotatable bonds, a multitude of conformations are possible. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its interactions with biological targets.

Experimental techniques provide valuable insights into the conformational preferences of molecules in different states, such as in a crystalline solid or in solution.

X-ray Crystallography: This powerful technique can determine the precise three-dimensional structure of a molecule in its crystalline state. vensel.orgresearchgate.net The resulting crystal structure reveals specific bond lengths, bond angles, and torsion angles, providing a snapshot of a low-energy conformation. While this method offers high-resolution structural data, it's important to note that the conformation observed in the crystal may be influenced by packing forces and might not be the only or the most prevalent conformation in solution. nih.gov For "this compound," a single crystal X-ray diffraction study would provide definitive information about its solid-state conformation, including the relative orientations of the chlorophenyl and nitrobenzyl rings.

An example of crystallographic data that could be obtained for a related compound is presented in the interactive table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| β (°) | 91.540 |

| Volume (ų) | 1453.9 |

| Z | 4 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar organic molecules. vensel.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the conformation of molecules in solution. nih.govauremn.org.br By analyzing parameters such as chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), it is possible to deduce the average conformation and, in some cases, the populations of different conformers. docbrown.infodocbrown.info For "this compound," ¹H and ¹³C NMR studies in various solvents could reveal information about the rotational freedom around the C-C and C-N bonds and the proximity of different protons in space, thereby helping to define the preferred solution-state conformation. nih.gov

Computational chemistry provides powerful tools to explore the full conformational landscape of a molecule, identify low-energy conformers, and estimate the energy barriers between them. ub.eduirbbarcelona.org

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its geometry. researchgate.net By systematically rotating the flexible bonds of "this compound," a potential energy surface can be generated, and the low-energy regions corresponding to stable conformers can be identified. nih.gov Force fields, such as MMFF94 or AMBER, are used to calculate the energies. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. acs.orgchemrxiv.org These methods are often used to refine the geometries and energies of the low-energy conformers identified by molecular mechanics. researchgate.net QM calculations can also provide insights into the electronic properties of different conformers.

A systematic conformational search for "this compound" would likely involve the following steps:

Initial exploration of the conformational space using a molecular mechanics force field.

Identification of a set of unique low-energy conformers.

Geometry optimization and energy calculation of these conformers at a higher level of theory, such as DFT.

The results of such a theoretical study could be presented in a table summarizing the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) (°) |

| 1 (Global Minimum) | 0.00 | 175.4 |

| 2 | 1.25 | -65.8 |

| 3 | 2.89 | 60.2 |

This is a hypothetical data table for illustrative purposes, representing the kind of output from a computational conformational analysis.

By combining experimental data with theoretical calculations, a comprehensive understanding of the structural and dynamic properties of "this compound" can be achieved, which is essential for elucidating its structure-activity relationships. nih.gov

An extensive search of scientific literature reveals a notable absence of specific theoretical and computational studies focused solely on the chemical compound This compound . While a wealth of research exists for related structures—such as those containing 4-chlorophenyl, nitrobenzyl, or ethanamine moieties—dedicated studies providing detailed quantum chemical calculations, molecular modeling, or quantitative structure-activity relationship (QSAR) analyses for this particular molecule could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "Theoretical and Computational Studies of this compound."

To fulfill the user's request for an article based on the specified structure and content inclusions, dedicated research focusing on "this compound" would be required. The methodologies outlined, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, molecular docking, molecular dynamics (MD) simulations, and QSAR/QSPR modeling, are standard computational techniques used to investigate the properties of novel compounds. However, without published data from the application of these methods to the specific molecule of interest, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed, specific research findings.

Theoretical and Computational Studies of 2 4 Chlorophenyl N 4 Nitrobenzyl Ethanamine

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Descriptor Calculation and Feature Selection

In the realm of computational chemistry and chemoinformatics, molecular descriptors are numerical values that characterize the properties of a molecule. The process begins with the calculation of a wide array of descriptors that can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For a molecule like 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine, the calculation would involve determining parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and various electronic properties derived from quantum chemical calculations.

Once a large pool of descriptors is generated, feature selection becomes a critical step. The primary goal of feature selection is to identify the most relevant descriptors that have the strongest correlation with the biological activity or property of interest. This process helps in simplifying the model, reducing overfitting, and improving the model's predictive power. Various statistical and machine learning techniques, such as genetic algorithms, principal component analysis (PCA), and recursive feature elimination, are employed for this purpose.

Development and Validation of Predictive Models

Following feature selection, predictive models are developed to establish a mathematical relationship between the selected descriptors (independent variables) and the biological activity or property (dependent variable). These models can be linear, such as Multiple Linear Regression (MLR), or non-linear, such as support vector machines (SVM), artificial neural networks (ANN), and random forests.

The robustness and predictive capability of the developed models are assessed through rigorous validation procedures. Internal validation techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to check the model's stability and internal consistency. External validation, which involves predicting the activity of a set of compounds not used in the model development, is crucial to evaluate the model's ability to generalize to new chemical entities.

In Silico Prediction of Drug-Likeness and Related Physicochemical Descriptors for Research

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. It is often evaluated based on empirical rules derived from the analysis of successful oral drugs. One of the most widely used set of rules is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

In silico tools are extensively used to predict the drug-likeness and other physicochemical properties of novel compounds. For this compound, these predictions would provide early insights into its potential as a drug candidate. The predicted descriptors are vital for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Below is an interactive data table summarizing the predicted physicochemical descriptors for this compound and their relevance in drug discovery research.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 302.75 g/mol | Influences absorption and distribution. Generally, lower molecular weight is preferred for better permeability. |

| logP (Octanol-Water Partition Coefficient) | 4.1 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | 4 | The number of N or O atoms. Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 57.9 Ų | Related to the polar surface area of the molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | 5 | The number of bonds that can freely rotate. A higher number of rotatable bonds can lead to greater conformational flexibility but may decrease oral bioavailability. |

These in silico predictions, from descriptor calculation to drug-likeness assessment, form a foundational component of modern drug discovery pipelines, enabling a more focused and efficient search for new therapeutic agents.

Preclinical Biological Activity and Mechanistic Investigations of 2 4 Chlorophenyl N 4 Nitrobenzyl Ethanamine

In Vitro Pharmacological Characterization in Research Models

The in vitro pharmacological profile of 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is understood by examining its constituent chemical motifs and the activities of structurally related compounds in various research models. The 4-chlorophenyl and 4-nitrobenzyl moieties are common in molecules designed for specific biological activities, suggesting potential avenues for investigation.

While direct cell-based assay data for this compound is not extensively documented, the activities of related structures provide a framework for potential cellular investigations. The 4-nitrobenzyl group, in particular, is a key component of bioreductive prodrugs. rsc.org These prodrugs are designed to be activated under hypoxic conditions, which are characteristic of solid tumors.

Compounds containing a 4-nitrobenzyl carbamate (B1207046) motif are often evaluated in cell line panels that include parental cells and cells transfected to express a nitroreductase (NTR) enzyme, such as one from E. coli. sci-hub.box In such assays, the cytotoxicity of the compound is compared between the NTR-negative and NTR-positive cell lines. A significantly higher cytotoxicity in the NTR-positive cells indicates that the compound is a substrate for the enzyme and is being converted to a more active, cytotoxic form. sci-hub.box This suggests that this compound could be evaluated in similar cancer cell lines to determine if it acts as a substrate for nitroreductases and exhibits selective cytotoxicity.

Additionally, other cellular assays could be relevant based on the activities of analogous structures. For instance, compounds containing a 4-chlorophenyl moiety have been assessed in transporter inhibition assays. frontiersin.org Cellular models, such as nucleoside transporter-deficient cells transfected with specific human transporters (e.g., ENT1 and ENT2), are used to measure the uptake of radiolabeled substrates like [³H]uridine. A reduction in substrate uptake in the presence of the test compound would indicate inhibitory activity at that specific transporter. frontiersin.org

The structural components of this compound suggest potential interactions with various receptors and enzymes. The 4-chlorophenylpiperazine motif, which is structurally related to the 4-chlorophenyl group, is a well-known pharmacophore for dopamine (B1211576) and serotonin (B10506) receptors. nih.govdrugbank.com

For example, studies on a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, where the aryl group is a 4-chlorophenyl ring, have demonstrated high affinity for the dopamine D4 receptor. nih.gov The compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the D4 receptor, with over 10,000-fold selectivity against the D2 receptor. nih.gov This highlights the potential for the 4-chlorophenyl moiety to direct binding to dopaminergic systems.

Regarding enzyme inhibition, derivatives containing a 4-chlorophenylsulfamoyl group have been shown to inhibit α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov Furthermore, the 4-nitrobenzyl moiety is a key feature in inhibitors of equilibrative nucleoside transporters (ENTs), such as S-(4-nitrobenzyl)-6-thioinosine (NBMPR). frontiersin.org

A summary of potential biological targets based on structurally related compounds is presented below.

| Potential Target Class | Specific Example(s) | Relevant Moiety | Observed Activity |

| Receptors | Dopamine D4 Receptor | 4-chlorophenyl | High-affinity binding and antagonism nih.gov |

| Serotonin 5-HT1A Receptor | 4-chlorophenyl | Moderate to low binding affinity nih.gov | |

| Enzymes | α-Glucosidase / α-Amylase | 4-chlorophenyl | Inhibition nih.gov |

| Acetylcholinesterase (AChE) | General carbamate structures | Reversible inhibition nih.gov | |

| Transporters | Equilibrative Nucleoside Transporter 1 (ENT1) | 4-nitrobenzyl | Inhibition frontiersin.org |

| Equilibrative Nucleoside Transporter 2 (ENT2) | 4-nitrobenzyl | Inhibition frontiersin.org |

This table is interactive. Click on column headers to sort.

Mechanistic studies of compounds structurally related to this compound have focused on two primary areas: bioreductive activation and direct target engagement.

The 4-nitrobenzyl group is a classic "trigger" for bioreductive drugs. rsc.org The mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine (B1172632). researchgate.net This hydroxylamine intermediate is unstable and undergoes spontaneous fragmentation, which can release a potent effector molecule (e.g., a cytotoxic amine). rsc.orgresearchgate.net The rate of this fragmentation is a critical factor in the efficacy of such prodrugs and is influenced by electronic effects of other substituents on the benzyl (B1604629) ring. rsc.org Therefore, a key mechanistic question for this compound would be its susceptibility to nitroreductase enzymes and the subsequent release of the 2-(4-chlorophenyl)ethanamine portion.

For direct target engagement, mechanistic insights come from studies of receptor antagonists and enzyme inhibitors. Compounds containing the 4-chlorophenylpiperazine moiety have been confirmed as antagonists at the dopamine D4 receptor. idrblab.net Their mechanism involves binding to the receptor and blocking the action of the endogenous ligand, dopamine. In the case of enzyme inhibition, such as with cholinesterases, related carbamate compounds act as reversible inhibitors by carbamylating the serine residue in the enzyme's active site. nih.gov

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies of compounds containing the 4-chlorophenyl and 4-nitrobenzyl motifs have provided valuable insights into the structural requirements for biological activity.

Systematic modifications of the core structures related to this compound have demonstrated a clear correlation between chemical structure and biological activity.

Substitutions on the Nitrobenzyl Ring: In the context of bioreductive prodrugs, the kinetics of fragmentation of the 4-nitrobenzyl trigger are highly dependent on substituents on the benzyl ring. A systematic study on model 4-nitrobenzyl carbamates revealed that electron-donating groups accelerate the fragmentation of the corresponding hydroxylamine intermediate. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the fragmentation process. researchgate.net The data showed a linear free-energy relationship, where the logarithm of the fragmentation half-life correlated with the Hammett sigma (σ) constants of the substituents. rsc.org

The table below summarizes the effect of substituents on the fragmentation half-life of model hydroxylaminobenzyl carbamates.

| Substituent (at position 2) | Hammett Constant (σp) | Max. Half-Life (Mt1/2) in min |

| H (Parent Compound) | 0 | 16.0 |

| OMe | -0.27 | 7.4 |

| O(CH2)2OH | -0.16 | 10.0 |

| Me | -0.17 | 10.5 |

| Cl | 0.23 | 20.0 |

| F | 0.06 | 21.0 |

This table is interactive. Click on column headers to sort. Data derived from a study on model 4-nitrobenzyl carbamates. rsc.org

Substitutions on the Phenyl Ring: In a series of dopamine D4 receptor ligands based on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, modifications to the benzamide (B126) portion significantly impacted receptor affinity. drugbank.com Elongating the alkyl chain between the piperazine (B1678402) and the amide group generally led to a decrease in D4 receptor affinity. drugbank.com Similarly, in a series of ENT inhibitors, the addition of a chloride to the meta position of a terminal benzene (B151609) moiety restored inhibitory activity at ENT1 but not ENT2, demonstrating that even small positional changes can drastically alter selectivity. polyu.edu.hk

Stereochemistry is a critical determinant of biological activity for many chiral compounds, as biological targets like receptors and enzymes are themselves chiral. nih.govnih.gov The compound this compound possesses a chiral center at the benzylic carbon of the phenylethanamine backbone. Therefore, it can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine.

While direct studies on the enantiomers of this specific compound are not available, research on other chiral molecules consistently demonstrates that stereoisomers can have significantly different pharmacological properties. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that uptake and/or target engagement is highly stereoselective. nih.gov Similarly, the first enantioselective D3 dopamine receptor antagonists were identified where the enantioselectivity was more pronounced at the D3 receptor than at the D2 receptor, indicating that a specific binding region on the receptor likely confers this stereoselectivity. nih.gov

These findings strongly suggest that the biological activity of this compound would likely be stereospecific. The two enantiomers could differ in their affinity for a given biological target, their efficacy (e.g., agonist vs. antagonist activity), and their metabolic profiles. Consequently, any thorough preclinical evaluation of this compound would necessitate the separation and individual testing of its enantiomers to fully characterize its pharmacological profile.

Identification of Key Pharmacophoric Features

The pharmacophoric features of a molecule are the essential steric and electronic properties that are necessary to ensure optimal interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound, several key features can be identified that are common to other bioactive phenethylamine (B48288) derivatives.

The core structure consists of a phenethylamine skeleton, which is a recognized pharmacophore in many biologically active compounds, including neurotransmitters and synthetic drugs. researchgate.net The key pharmacophoric elements of this compound are likely to include:

The Aromatic Ring (4-chlorophenyl group): The substituted phenyl ring is a crucial feature. The nature and position of the substituent can significantly influence the compound's affinity and selectivity for its biological targets. biomolther.orgnih.gov The presence of a chlorine atom at the para-position of the phenyl ring may enhance lipophilicity, potentially facilitating passage across the blood-brain barrier. Halogen substitutions on the phenyl ring of phenethylamines have been shown to affect their binding affinity to various receptors. biomolther.orgresearchgate.net

The Ethylamine (B1201723) Side Chain: The two-carbon chain connecting the phenyl ring to the nitrogen atom is a critical spacer. This ethylamine backbone is a common feature in many endogenous and synthetic psychoactive compounds. wikipedia.org

The Nitrogen Atom: The secondary amine in the structure is a key basic center that is typically protonated at physiological pH. This positive charge is often essential for interaction with acidic residues in the binding pockets of receptors and transporters. nih.gov

The N-benzyl Substituent (4-nitrobenzyl group): The substitution on the nitrogen atom dramatically influences the pharmacological profile. An N-benzyl group, in particular, has been shown to enhance the affinity and activity of phenethylamines at certain receptors, such as serotonin receptors. nih.gov The 4-nitro substitution on this benzyl ring is an electron-withdrawing group that could modulate the electronic properties of the entire N-benzyl moiety and influence its interaction with biological targets. nih.gov

Structure-activity relationship (SAR) studies on various phenethylamine derivatives have provided insights into how different structural modifications can affect their biological activity.

Table 1: General Structure-Activity Relationships of Phenethylamine Derivatives

| Structural Modification | General Effect on Biological Activity | Reference |

| Substitution on the Phenyl Ring | Modulates receptor affinity and selectivity. Halogenation can increase potency. | biomolther.org |

| Alkylation of the Amino Group | N-benzyl substitution can increase affinity for serotonin receptors. | nih.gov |

| Substituents on the N-benzyl group | Can fine-tune receptor interactions and functional activity. | nih.gov |

Preclinical In Vivo Mechanistic Proof-of-Concept Studies (Non-Clinical Efficacy/Safety)

Given the structural similarity of this compound to other phenethylamines with known central nervous system activity, preclinical in vivo studies would be essential to characterize its pharmacological effects and potential therapeutic applications.

Animal Models for Investigating Specific Biological Responses

The choice of animal models would be guided by the hypothesized biological targets of the compound, which, based on its structure, are likely to be monoamine transporters (for dopamine, norepinephrine, and serotonin) and/or specific serotonin receptors. biomolther.orgbiomolther.orgnih.gov

Table 2: Potential Animal Models for In Vivo Studies

| Animal Model | Investigated Biological Response | Rationale | Reference |

| Rodent models of depression (e.g., forced swim test, tail suspension test) | Antidepressant-like effects | Many CNS-active phenethylamines modulate monoaminergic systems implicated in depression. | biorxiv.orgresearchgate.net |

| Locomotor activity tests in rodents | Stimulant or sedative effects | To assess general CNS activity and potential for motor side effects. | nih.gov |

| Drug discrimination studies in rats or primates | Subjective effects and receptor mechanisms | To determine if the compound has effects similar to known psychoactive drugs. | nih.gov |

| Zebrafish models | High-throughput screening of behavioral and neurochemical effects | Zebrafish are a valuable vertebrate model for rapidly assessing the neuroactive properties of novel compounds. | biorxiv.orgresearchgate.netnih.gov |

These models would help to establish a basic pharmacological profile of the compound and provide initial indications of its potential therapeutic utility or abuse liability. nih.gov

Analysis of Biomarkers in Preclinical Models

Biomarkers are crucial in preclinical studies to provide objective measures of a drug's pharmacological effect and to bridge the gap between preclinical findings and clinical outcomes.

For a compound like this compound, which is predicted to act on the central nervous system, relevant biomarkers would include neurochemical and physiological measures.

Table 3: Potential Biomarkers for Preclinical Assessment

| Biomarker Category | Specific Biomarkers | Method of Analysis | Rationale | Reference |

| Neurochemical Biomarkers | Levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in brain tissue or cerebrospinal fluid | High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry | To directly assess the effect of the compound on neurotransmitter systems. | nih.gov |

| Receptor Occupancy | In vivo binding of radiolabeled ligands to specific receptors (e.g., serotonin or dopamine receptors) | Positron Emission Tomography (PET) or autoradiography | To determine the extent to which the compound binds to its target receptors in the living brain. | |

| Gene Expression | Changes in the expression of genes related to neurotransmission or neuronal plasticity (e.g., c-Fos, BDNF) | In situ hybridization or RT-PCR | To identify downstream molecular changes indicative of neuronal activation or adaptation. | |

| Metabolites in Urine/Blood | Identification and quantification of the parent compound and its metabolites | Liquid chromatography-mass spectrometry (LC-MS) | To understand the pharmacokinetic profile and identify potential biomarkers of exposure. | nih.govdoi.org |

The analysis of these biomarkers in preclinical models would provide critical information on the compound's mechanism of action, dose-response relationships, and potential for therapeutic development. nih.govdoi.org

Analytical Methodologies for Research and Discovery of 2 4 Chlorophenyl N 4 Nitrobenzyl Ethanamine

Chromatographic Techniques for Purity, Isolation, and Quantification in Research Samples

Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from reaction mixtures, quantifying it in analytical samples, and assessing its purity. The choice of technique is dictated by the compound's physicochemical properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its moderate polarity. sielc.comnih.gov In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the chlorophenyl and nitrobenzyl groups imparts significant hydrophobicity, leading to retention on the C18 column, while the secondary amine group adds a degree of polarity. By precisely controlling the mobile phase composition—typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer—a robust separation can be achieved. nih.govresearchgate.net The addition of modifiers such as formic acid to the mobile phase can improve peak shape by protonating the amine, thereby reducing tailing caused by interactions with residual silanols on the stationary phase. nih.gov

Purity analysis is a critical application of HPLC. By developing a stability-indicating method, not only can the main compound be quantified, but any impurities or degradation products can also be separated and detected. ljmu.ac.uknih.gov A diode-array detector (DAD) can provide UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. oup.com While this compound itself has a relatively high boiling point, GC is highly applicable for assessing the presence of volatile impurities that may be present in a research sample from the synthesis process. researchgate.net Such impurities could include residual solvents or unreacted starting materials.

For the analysis of nitroaromatic compounds, GC equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity. epa.gov The ECD is particularly sensitive to halogenated compounds (due to the chlorophenyl group) and nitro groups. researchgate.net The analysis would typically involve dissolving the sample in a suitable solvent and injecting it into the GC, where volatile components are separated based on their boiling points and interactions with the stationary phase. chromatographytoday.com It is crucial to use deactivated injection port liners to prevent thermal degradation of thermally labile analytes. researchgate.net

The structure of this compound contains a stereocenter at the carbon atom of the ethanamine backbone bonded to the chlorophenyl group. This gives rise to two enantiomers (non-superimposable mirror images). Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to separate and quantify them. acs.orgonyxipca.com

Chiral chromatography is the definitive method for this purpose. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are broadly effective for separating a wide range of chiral compounds, including amines. nih.gov Alternatively, crown ether-based CSPs are specifically efficient in separating primary amines, and their utility can extend to secondary amines as well. wiley.comgoogle.com The mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier, can be optimized to achieve baseline separation of the enantiomers. researchgate.net The determination of the enantiomeric excess (e.e.) is a key parameter in asymmetric synthesis and for characterizing the final compound.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both separation and structural identification capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for identifying and quantifying compounds in complex mixtures, such as biological matrices or environmental samples. nih.govfda.gov.tw The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer.

For this compound, electrospray ionization (ESI) in positive mode would be effective, as the secondary amine is readily protonated to form a pseudomolecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the technique achieves very high selectivity and low limits of detection. nih.govrug.nl This is invaluable for quantitative studies in early-stage drug discovery research.

The fragmentation pattern provides structural confirmation. Expected fragmentations could include the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 4-nitrobenzyl cation or the 2-(4-chlorophenyl)ethanamine cation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. thermofisher.com It is a benchmark technique for the impurity profiling of synthetic compounds, capable of identifying by-products and residual starting materials. researchgate.netresearchgate.net

When a research sample of this compound is injected, the GC separates the parent compound from any more volatile impurities. nist.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), provides detailed structural information that can be used to identify unknown impurities by comparing them to spectral libraries or through manual interpretation. nih.gov For this specific molecule, characteristic fragments would likely arise from the cleavage of the C-N bonds and fragmentation of the aromatic rings, with the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) providing a clear marker for fragments containing the chlorophenyl group. oup.comnih.gov The nitro group can also lead to characteristic losses of NO or NO₂. miamioh.educdnsciencepub.com

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

| Transfer Line Temp | 290 °C |

Development of Bioanalytical Methods for Preclinical Research Samples

The development of robust and reliable bioanalytical methods is a critical component of preclinical research, enabling the accurate quantification of new chemical entities in biological samples. This process involves meticulous sample preparation to isolate the analyte from complex biological matrices and rigorous method validation to ensure the data generated are accurate and reproducible.

Sample Preparation Strategies for Biological Matrices

The primary objective of sample preparation is to extract the analyte of interest from biological matrices such as plasma, blood, or tissue homogenates, while removing interfering substances that could compromise the analytical results. rdd.edu.iq The choice of a suitable sample preparation technique is contingent on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity requirements of the analytical method. websiteonline.cn For a compound like this compound, several established strategies would be considered.

Protein Precipitation (PPT): This is often the simplest and fastest method for sample preparation. It involves adding an organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While efficient, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects. websiteonline.cn

Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic solvent. chromatographyonline.com This method generally produces cleaner extracts than PPT but can be more time-consuming and require larger volumes of organic solvents. websiteonline.cn

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide very clean extracts. nih.gov It utilizes a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE sorbents are available in various chemistries (e.g., reversed-phase, normal-phase, ion-exchange), allowing for the optimization of the extraction process for a wide range of compounds. nih.gov

Table 1: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent. | Fast, simple, and cost-effective. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good for a wide range of analytes. | More time-consuming, requires larger solvent volumes, can be difficult to automate. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Highly selective, provides very clean extracts, can be automated. | More expensive and complex method development. |

Method Validation for Research Applications (Accuracy, Precision, Linearity)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com For preclinical research applications, key validation parameters include accuracy, precision, and linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. gavinpublishers.com It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the determined concentrations to the nominal values. The accuracy is expressed as the percentage of the nominal value.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaerudition.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net It is determined by analyzing a series of calibration standards at different concentrations and plotting the response against the concentration. The relationship is typically evaluated by linear regression analysis, with the coefficient of determination (r²) being a key indicator of linearity.

Table 2: Illustrative Inter-day Accuracy and Precision Data for a Bioanalytical Method

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (RSD %) |

|---|---|---|---|---|

| Low | 5 | 4.9 | 98.0 | 4.5 |

| Medium | 50 | 51.2 | 102.4 | 3.2 |

| High | 500 | 495.5 | 99.1 | 2.8 |

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1 | 1523 |

| 5 | 7489 |

| 10 | 15102 |

| 50 | 75321 |

| 100 | 150876 |

| 500 | 752345 |

| 1000 | 1510567 |

| Linear Regression Equation | y = 1505x + 120 |

| Coefficient of Determination (r²) | 0.9995 |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Therapeutic and Biological Applications

The structural motifs within 2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine are associated with a wide array of biological activities, indicating that the compound could be a promising candidate for various therapeutic applications. The 2-phenylethylamine skeleton is a cornerstone in neuroscience, acting as a neuromodulator and a precursor to several neurotransmitters. mdpi.com Furthermore, the strategic inclusion of a chlorine atom can significantly enhance the biological activity of molecules. mdpi.com

The nitro group is a versatile functional group in drug design, contributing to a range of therapeutic agents with applications in antimicrobial and cancer therapy. mdpi.com For instance, nitro(het)aromatic compounds are actively being investigated as bioreductive agents for treating and imaging hypoxic tumors, as the nitro group can be selectively reduced in low-oxygen environments to release a cytotoxic agent. nih.gov Research on related structures has revealed significant potential in diverse areas. Derivatives of nitrobenzamide have demonstrated anti-inflammatory properties, while nitrobenzoylthiourea compounds have shown promise as antibacterial agents. researchgate.netresearchgate.net Similarly, other molecules containing both chlorophenyl and nitrophenyl groups have exhibited moderate antibacterial and antifungal activities. researchgate.net

Given this background, future research should systematically screen this compound and its analogs for a variety of biological activities.

Table 1: Potential Therapeutic and Biological Applications for Investigation

| Therapeutic Area | Rationale Based on Structural Analogs |

| Anticancer | The nitrobenzyl group can act as a hypoxia-activated prodrug moiety, targeting solid tumors. nih.gov |

| Antimicrobial | Both nitro- and chloro-substituted aromatic compounds have a history as effective antibacterial and antifungal agents. researchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Nitro-substituted benzamide (B126) derivatives have shown potent anti-inflammatory effects in vitro. researchgate.net |

| Neuropharmacology | The core phenylethylamine structure is fundamental to many neuromodulators and psychoactive drugs. mdpi.com |

This exploration could uncover novel lead compounds for drug discovery programs, leveraging the combined structural features of the parent molecule.